2-Maleimidoacetaldehyde

概要

説明

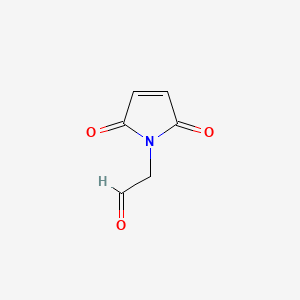

2-Maleimidoacetaldehyde is a chemical compound characterized by the presence of both a maleimide and an aldehyde functional group The maleimide group is known for its reactivity, particularly in bioconjugation reactions, while the aldehyde group adds further versatility to its chemical behavior

準備方法

Synthetic Routes and Reaction Conditions: 2-Maleimidoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an appropriate amine to form a maleimide intermediate. This intermediate is then subjected to further reactions to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: 2-Maleimidoacetaldehyde undergoes various chemical reactions, including:

Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles such as thiols, forming stable thioether bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Substitution Reactions:

Common Reagents and Conditions:

Michael Addition: Thiols are common reagents for Michael addition reactions with the maleimide group, often carried out in polar solvents like water or dimethyl sulfoxide.

Major Products Formed:

Thioether Products: Formed from the Michael addition of thiols to the maleimide group.

Carboxylic Acids and Alcohols: Resulting from the oxidation or reduction of the aldehyde group.

科学的研究の応用

Bioconjugation Applications

Crosslinking Agents : 2-MA is frequently utilized as a crosslinking agent in protein chemistry. It can form covalent bonds with sulfhydryl groups on proteins, facilitating the development of stable protein conjugates. This application is crucial for creating immunogenic carriers that enhance antibody production.

Table 1: Bioconjugation Applications of 2-Maleimidoacetaldehyde

Polymer Chemistry

2-MA plays a significant role in the synthesis of maleimide-functionalized polymers. These polymers are used in various applications due to their mechanical properties and stability.

Polymer Functionalization : The introduction of 2-MA into polymer chains can enhance their properties, making them suitable for applications in coatings, adhesives, and drug delivery systems.

Case Study: Synthesis of Maleimide-Functionalized Polymers

In a study published by Thermo Fisher Scientific, researchers demonstrated that incorporating 2-MA into poly(ethylene glycol) (PEG) resulted in a polymer with improved biocompatibility and controlled release properties for drug delivery applications .

Drug Development

Targeted Drug Delivery : The ability of 2-MA to form stable conjugates with drugs allows for targeted delivery systems that can improve therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Drug Conjugates

Research has shown that conjugating anticancer agents to proteins using 2-MA enhances the specificity of drug delivery to cancer cells while reducing systemic toxicity .

Diagnostic Applications

Immunoassays : 2-MA is employed in the development of immunoassays where it facilitates the attachment of labels to antibodies or antigens, enhancing detection sensitivity.

Table 2: Diagnostic Applications Using this compound

作用機序

The mechanism of action of 2-maleimidoacetaldehyde is primarily based on its reactivity towards nucleophiles. The maleimide group readily reacts with thiols through Michael addition, forming stable thioether bonds. This reactivity is exploited in bioconjugation techniques to attach the compound to biomolecules, thereby modifying their properties or enabling their detection . The aldehyde group can also participate in various chemical reactions, further enhancing the compound’s versatility .

類似化合物との比較

Maleimide: Lacks the aldehyde group, making it less versatile in certain chemical reactions.

N-Methylmaleimide: Similar reactivity but with a methyl group instead of an aldehyde, affecting its chemical behavior.

2-Maleimidoethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

Uniqueness: 2-Maleimidoacetaldehyde is unique due to the presence of both a maleimide and an aldehyde group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .

生物活性

2-Maleimidoacetaldehyde (MAA) is a compound of interest due to its potential biological activities, particularly in the context of protein modification and its implications in various biochemical pathways. This article aims to explore the biological activity of MAA, including its interactions with proteins, effects on cellular processes, and potential applications in therapeutic contexts.

This compound is characterized by its maleimide functional group, which is known for its ability to react with thiol groups in proteins, leading to the formation of stable thioether bonds. This reactivity is crucial for its biological activity.

Protein Modification

MAA has been shown to modify proteins through the formation of adducts with cysteine residues. This modification can alter protein function and stability, influencing various cellular processes. For instance, studies have demonstrated that MAA can enhance the production of inflammatory cytokines such as IL-6 in liver cells under certain conditions .

Cytokine Production

Research indicates that MAA can stimulate Kupffer cells (liver macrophages) to produce pro-inflammatory cytokines. In a study involving ALDH2 knockout mice, it was observed that hepatic levels of MAA were significantly elevated, correlating with increased IL-6 production following ethanol exposure. This suggests that MAA plays a role in mediating inflammatory responses in liver tissues .

Case Study 1: Ethanol-Induced Liver Damage

In an experimental model using ALDH2 knockout mice, chronic ethanol feeding resulted in elevated MAA levels, which were associated with increased liver inflammation and fibrosis. The study highlighted how MAA contributes to the pathophysiology of alcoholic liver disease by enhancing inflammatory signaling pathways .

Case Study 2: Acetaldehyde Interaction

MAA's biological activity is also linked to acetaldehyde metabolism. Acetaldehyde, a product of ethanol metabolism, can lead to oxidative stress and protein carbonylation. In this context, MAA may act as a mediator that exacerbates oxidative damage through its interactions with proteins .

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Protein Modification | Forms stable adducts with thiol groups in proteins |

| Cytokine Stimulation | Enhances IL-6 production in liver macrophages |

| Inflammation Mediator | Linked to increased liver inflammation and fibrosis in knockout models |

| Oxidative Stress Inducer | Potentially exacerbates oxidative damage via interactions with acetaldehyde |

Mechanistic Insights

The mechanism by which MAA exerts its biological effects involves several pathways:

- Cytokine Signaling : MAA enhances the activation of STAT3, a key signaling molecule involved in inflammation .

- Oxidative Stress : By modifying proteins and potentially altering their function, MAA may increase susceptibility to oxidative damage .

- Cellular Responses : The presence of MAA can influence cell survival and apoptosis through its effects on protein function and signaling pathways.

特性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWORFLNFWXZCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416056 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188985-04-8 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。